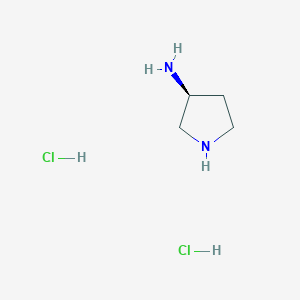

(S)-(+)-3-Aminopyrrolidine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-(+)-3-Aminopyrrolidine dihydrochloride is an aminopyrrolidine derivative. It is a key intermediate in the synthesis of a large number of chiral drugs. The compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of antibiotics and other therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-3-Aminopyrrolidine dihydrochloride typically involves the use of palladium and methanol as raw materials. One common synthetic route includes the hydrogenation of (S)-1-benzyl-3-aminopyrrolidine, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods are designed to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired stereochemistry and to minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(+)-3-Aminopyrrolidine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or imines.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various chiral amines, amides, and imines. These products are often used as intermediates in the synthesis of more complex pharmaceutical compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Chiral Drug Synthesis

(S)-(+)-3-Aminopyrrolidine dihydrochloride serves as a key intermediate in the synthesis of several chiral drugs. Its structural properties allow it to be utilized in creating compounds with specific stereochemistry, which is crucial for the efficacy and safety of many pharmaceuticals. Notably, it is involved in synthesizing carbapenem antibiotics and quinolone derivatives, which are vital in treating bacterial infections .

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives synthesized from (S)-(+)-3-aminopyrrolidine. For instance, a derivative demonstrated significant inhibition of tumor cell proliferation at submicromolar concentrations and showed promising results in preclinical models of leukemia, increasing the lifespan of treated animals by up to 262% . This suggests that (S)-(+)-3-aminopyrrolidine-based compounds may be valuable in developing new cancer therapies.

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, emphasizing efficiency and optical purity. A notable synthesis route involves the use of trans-4-hydroxy-L-proline as a starting material, which undergoes several transformations to yield the target compound with high optical purity . The process typically includes:

- Decarboxylation : To activate the starting material.

- N-Boc Protection : To protect the amine group during subsequent reactions.

- Nucleophilic Substitution : Involving azide reagents for further functionalization.

- Hydrochloride Formation : To obtain the final dihydrochloride salt form.

This method not only enhances yield but also simplifies purification steps compared to traditional approaches .

Analytical Methods

To ensure the quality and purity of this compound, various analytical techniques are employed. High-performance liquid chromatography (HPLC) is commonly used for purity analysis, allowing for sensitive detection and quantification of this compound in complex mixtures . The method involves:

- Precolumn Derivatization : Enhancing detection sensitivity.

- Chromatographic Conditions : Using a C18 column and specific flow rates for optimal separation.

- Detection Wavelengths : Typically set around 210 nm for effective monitoring.

Case Study 1: Antitumor Compound Development

A study focused on developing anthra[2,3-b]furan-3-carboxamides derived from (S)-(+)-3-aminopyrrolidine demonstrated promising antitumor activity against various cancer cell lines. These compounds were shown to interact with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and repair processes . The research underscores the potential of utilizing this chiral compound in creating novel anticancer agents.

Case Study 2: Chiral Catalysis

Research has also explored using this compound in asymmetric catalysis. Its ability to facilitate reactions with high enantioselectivity makes it an attractive candidate for synthesizing other chiral molecules, expanding its utility beyond pharmaceuticals into broader chemical synthesis applications .

Wirkmechanismus

The mechanism of action of (S)-(+)-3-Aminopyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (S)-(+)-3-Aminopyrrolidine dihydrochloride include:

- (S)-3-Aminopyrroline

- (S)-3-Aminopyrrolidine hydrochloride

- (S)-1-tert-Butoxycarbonyl-3-aminopyrrolidine

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and its high purity, which are crucial for its effectiveness as an intermediate in the synthesis of chiral drugs. Its unique properties make it highly valuable in pharmaceutical research and industrial applications .

Biologische Aktivität

(S)-(+)-3-Aminopyrrolidine dihydrochloride is a chiral compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C4H10Cl2N2

- Molecular Weight : 159.06 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water

The compound features a pyrrolidine ring with an amino group, making it a versatile intermediate in organic synthesis and pharmaceutical applications .

Biological Activity Overview

This compound exhibits significant biological activities, particularly in the following areas:

- Neuroprotective Effects : Research indicates that this compound may influence neurotransmitter systems and modulate receptors involved in synaptic transmission, suggesting potential applications in treating neurodegenerative diseases .

- Enzyme Inhibition : It has been studied for its inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial for preventing brain injury and treating various neurological disorders. Selective inhibitors derived from this compound have shown nanomolar potency against nNOS .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The compound may modulate neurotransmitter systems, particularly affecting synaptic transmission and neuroprotection .

- Enzyme Interaction : Studies have shown that derivatives of (S)-(+)-3-Aminopyrrolidine can selectively inhibit nNOS over other isoforms, enhancing its therapeutic potential .

Synthesis Methods

Various methods have been developed for synthesizing this compound, ensuring high yield and optical purity. These methods typically involve:

- Decarboxylation of Trans-4-hydroxy-L-proline

- N-tert-butoxycarbonyl (N-Boc) Protection

- Reduction of Azido Compounds

- Formation of Dihydrochloride Salt

These synthetic routes are characterized by mild reaction conditions and high yields, making them suitable for large-scale production .

Case Study 1: Neuroprotective Potential

A study explored the neuroprotective effects of this compound in a model of cerebral ischemia. The compound demonstrated significant protective effects against neuronal death, suggesting its potential as a therapeutic agent in stroke management.

Case Study 2: Enzyme Selectivity

Research focused on the development of nNOS inhibitors derived from (S)-(+)-3-Aminopyrrolidine highlighted the compound's ability to selectively inhibit nNOS with a Ki value as low as 5 nM, showcasing its potential in treating conditions like cerebral palsy without affecting blood pressure regulation .

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

116183-83-6 |

|---|---|

Molekularformel |

C4H11ClN2 |

Molekulargewicht |

122.60 g/mol |

IUPAC-Name |

(3S)-pyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1 |

InChI-Schlüssel |

NPPLFOLRHWBLKV-WCCKRBBISA-N |

SMILES |

C1CNCC1N.Cl.Cl |

Isomerische SMILES |

C1CNC[C@H]1N.Cl |

Kanonische SMILES |

C1CNCC1N.Cl |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.